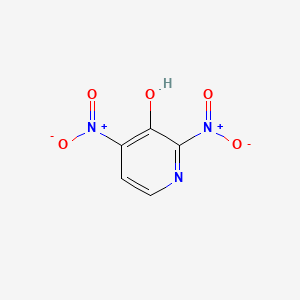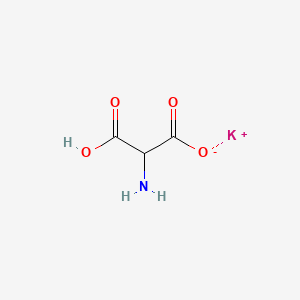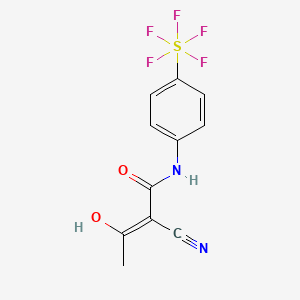
(Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a cyano group, a hydroxy group, and a pentafluoro-l6-sulfaneyl phenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide salts.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using oxidizing agents.
Attachment of the pentafluoro-l6-sulfaneyl phenyl group: This can be done through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Primary amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-Cyano-3-hydroxy-N-(4-fluorophenyl)but-2-enamide: Similar structure but with a fluorophenyl group instead of a pentafluoro-l6-sulfaneyl phenyl group.
(Z)-2-Cyano-3-hydroxy-N-(4-chlorophenyl)but-2-enamide: Contains a chlorophenyl group.
Uniqueness
The presence of the pentafluoro-l6-sulfaneyl phenyl group in (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with molecular targets compared to similar compounds.
Propiedades
Fórmula molecular |
C11H9F5N2O2S |
|---|---|
Peso molecular |
328.26 g/mol |
Nombre IUPAC |
(Z)-2-cyano-3-hydroxy-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C11H9F5N2O2S/c1-7(19)10(6-17)11(20)18-8-2-4-9(5-3-8)21(12,13,14,15)16/h2-5,19H,1H3,(H,18,20)/b10-7- |
Clave InChI |
HFGSBBGZMQTNPT-YFHOEESVSA-N |
SMILES isomérico |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)S(F)(F)(F)(F)F)/O |
SMILES canónico |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(F)(F)(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)

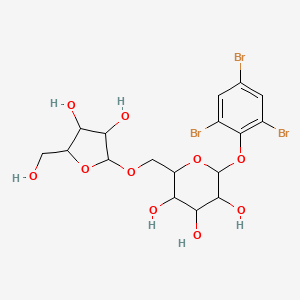
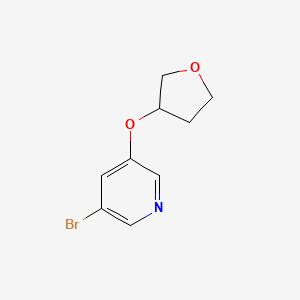


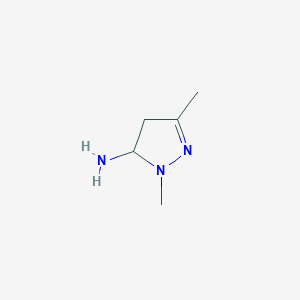
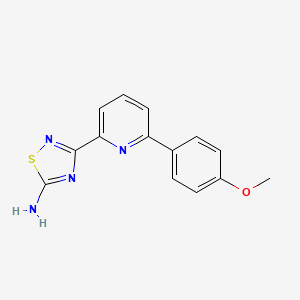
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)


